4-{[5-Chloro-4-(1h-Indol-3-Yl)pyrimidin-2-Yl]amino}-N-Ethylpiperidine-1-Carboxamide
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Overview
Description
4-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}-N-ethylpiperidine-1-carboxamide is a synthetic organic compound belonging to the class of indoles. Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}-N-ethylpiperidine-1-carboxamide involves multiple steps:
Formation of the Indole Moiety: The indole moiety is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole derivative is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Pyrimidine Ring Formation: The chlorinated indole is reacted with a suitable pyrimidine precursor under basic conditions to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}-N-ethylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
4-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}-N-ethylpiperidine-1-carboxamide has several scientific research applications:
Biological Research: The compound is used in studies related to signal transduction pathways and cellular responses to stress.
Industrial Applications: It is explored for its potential use in the development of new therapeutic agents and as a chemical probe in drug discovery.
Mechanism of Action
The mechanism of action of 4-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}-N-ethylpiperidine-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets c-Jun N-terminal kinases (JNKs), which are a group of mitogen-activated protein kinases (MAPKs) involved in regulating various cellular activities.
Pathways Involved: By inhibiting JNKs, the compound modulates pathways related to inflammation, apoptosis, and cellular stress responses.
Comparison with Similar Compounds
Similar Compounds
- **4-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}-N-methylpiperidine-1-carboxamide
- **4-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}-N-propylpiperidine-1-carboxamide
- **4-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}-N-isopropylpiperidine-1-carboxamide
Uniqueness
The uniqueness of 4-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}-N-ethylpiperidine-1-carboxamide lies in its specific substitution pattern and its potent inhibitory activity against JNKs. This makes it a valuable compound for studying JNK-related pathways and developing potential therapeutic agents .
Properties
Molecular Formula |
C20H23ClN6O |
---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
4-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-N-ethylpiperidine-1-carboxamide |
InChI |
InChI=1S/C20H23ClN6O/c1-2-22-20(28)27-9-7-13(8-10-27)25-19-24-12-16(21)18(26-19)15-11-23-17-6-4-3-5-14(15)17/h3-6,11-13,23H,2,7-10H2,1H3,(H,22,28)(H,24,25,26) |
InChI Key |
ARMFMDYRYOKSOW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl |
Origin of Product |
United States |
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